4-{5-[(4-bromobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Overview
Description
4-{5-[(4-Bromobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including a bromobenzyl group and a dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-{5-[(4-bromobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The bromobenzyl and dimethylphenyl groups are then introduced through further substitution reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using automated equipment and stringent quality control measures.
Chemical Reactions Analysis
4-{5-[(4-Bromobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The triazole ring can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Scientific Research Applications
4-{5-[(4-Bromobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-{5-[(4-bromobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzyl and dimethylphenyl groups may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
4-{5-[(4-Bromobenzyl)sulfanyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}pyridine can be compared with other triazole derivatives, such as:
3-[(4-Bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
4-{5-[(3-Bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline: Another similar compound with an aniline group instead of a pyridine ring, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[5-[(4-bromophenyl)methylsulfanyl]-4-(3,4-dimethylphenyl)-1,2,4-triazol-3-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4S/c1-15-3-8-20(13-16(15)2)27-21(18-9-11-24-12-10-18)25-26-22(27)28-14-17-4-6-19(23)7-5-17/h3-13H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCHMXUJRMGHHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C4=CC=NC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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